1-(3-Allyloxy-2-hydroxy-phenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919123-50-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8(2)12)11(10)13/h3-6,13H,1,7H2,2H3 |
InChI Key |
UGWLMAFGNZILFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone and its Analogs
The construction of this compound typically commences with a suitably substituted dihydroxyphenyl ethanone (B97240), which then undergoes selective allylation. The core of the synthetic challenge lies in achieving regioselectivity and employing efficient reaction conditions.
Regioselective Functionalization Approaches
The synthesis of the target compound likely originates from 2,3-dihydroxyacetophenone. The regioselective functionalization of dihydroxyacetophenones is a critical step in ensuring the desired isomer is obtained. In the case of 2,3-dihydroxyacetophenone, the two hydroxyl groups exhibit different reactivities due to their positions relative to the acetyl group. The hydroxyl group at the 2-position is ortho to the acetyl group and can participate in intramolecular hydrogen bonding, which can influence its acidity and nucleophilicity compared to the hydroxyl group at the 3-position.
While specific studies on the regioselective allylation of 2,3-dihydroxyacetophenone are not abundant in the reviewed literature, principles of phenolic alkylation suggest that the relative acidity of the hydroxyl groups plays a key role. The hydroxyl group with the higher acidity is more readily deprotonated to form a phenoxide, which then acts as the nucleophile in the allylation reaction. The electronic effects of the acetyl group, an electron-withdrawing group, will influence the acidity of the phenolic protons.
Condensation Reactions in Phenolic Acetophenone (B1666503) Synthesis
Phenolic acetophenones, the precursors to the target molecule, can be synthesized through various condensation reactions. A common method is the Friedel-Crafts acylation of a substituted phenol (B47542). However, for dihydroxyacetophenones, the direct acylation of pyrocatechol (B87986) (1,2-dihydroxybenzene) can lead to a mixture of isomers.
A more controlled approach involves the Hoesch reaction, which is a variation of the Friedel-Crafts acylation specifically used for the synthesis of hydroxyaryl ketones from phenols or polyphenols and nitriles. For instance, the reaction of 1,2-dihydroxybenzene with acetonitrile (B52724) in the presence of a Lewis acid catalyst like zinc chloride and hydrogen chloride would be a plausible route to 2,3-dihydroxyacetophenone.
Another important set of condensation reactions involving phenolic acetophenones are those that build upon the existing acetophenone framework, such as the Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone with an aldehyde to form a chalcone (B49325), an α,β-unsaturated ketone. While not directly involved in the synthesis of this compound itself, this reaction is a key transformation for its analogs and demonstrates the utility of phenolic acetophenones as building blocks in organic synthesis.
Allylation Strategies for Phenolic Hydroxyl Groups
The introduction of the allyl group onto the phenolic hydroxyl group is most commonly achieved through the Williamson ether synthesis. synarchive.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an allyl halide, such as allyl bromide or allyl chloride, in an SN2 reaction. masterorganicchemistry.comwikipedia.org
For the synthesis of this compound from 2,3-dihydroxyacetophenone, regioselectivity is a key consideration. The choice of base and reaction conditions can influence which hydroxyl group is preferentially allylated. A milder base might selectively deprotonate the more acidic hydroxyl group. Steric hindrance can also play a role, with the less hindered hydroxyl group being more accessible to the allylating agent.
| Parameter | Typical Conditions | Role in the Reaction |
|---|---|---|
| Alkylating Agent | Allyl bromide, Allyl chloride | Provides the allyl group for ether formation. |
| Base | K₂CO₃, NaH, NaOEt | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |
| Solvent | Acetone, DMF, Acetonitrile | Provides a medium for the reaction; polar aprotic solvents are often preferred for SN2 reactions. |
| Temperature | Room temperature to reflux | Influences the reaction rate. |
Principles of Green Chemistry in Synthetic Route Development
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. google.com These principles are highly relevant to the synthesis of this compound.
Optimized Solvent Systems and Catalytic Methods
A key aspect of green chemistry is the use of more environmentally benign solvents or, ideally, the elimination of solvents altogether. masterorganicchemistry.com The Williamson ether synthesis, traditionally carried out in volatile organic solvents like DMF or acetone, can be adapted to greener alternatives. Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and aqueous reagents.
Furthermore, the development of catalytic methods that avoid the use of stoichiometric amounts of reagents is a cornerstone of green chemistry. For instance, the use of catalytic amounts of a base or the development of reusable catalysts can significantly improve the environmental footprint of the synthesis.
| Solvent | Classification | Advantages | Disadvantages |
|---|---|---|---|
| Acetone | Conventional | Good solvent for many organic compounds, readily available. | Volatile, flammable. |
| DMF | Conventional | High boiling point, good solvent for polar and nonpolar compounds. | Toxic, high boiling point makes it difficult to remove. |
| Water | Green | Non-toxic, non-flammable, inexpensive. | Poor solvent for many organic compounds, can interfere with some reactions. |
| Ethanol | Green | Renewable resource, less toxic than many other organic solvents. | Can act as a nucleophile in some reactions. |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov Sonochemistry can enhance mass transfer and activate reacting species through the phenomenon of acoustic cavitation.
In the context of synthesizing this compound, ultrasound could be applied to the Williamson ether synthesis. The use of ultrasound can lead to a significant rate enhancement, potentially allowing for the use of milder reaction conditions and reducing energy consumption. lew.ro Studies on the O-alkylation of dihydroxyacetophenone derivatives have shown that ultrasound irradiation can lead to higher yields in shorter reaction times compared to conventional heating. nih.gov
For example, a study on the synthesis of dihydroxyacetophenone derivatives demonstrated that ultrasound-assisted O-alkylation and α-bromination reactions were more efficient than those conducted under microwave irradiation or conventional heating. nih.gov This suggests that an ultrasound-assisted Williamson ether synthesis of 2,3-dihydroxyacetophenone with an allyl halide could be a highly effective and green method for preparing this compound.
Derivatization Strategies of the this compound Core
The strategic derivatization of the this compound core allows for the systematic modification of its physicochemical and biological properties. The presence of the allyloxy, phenolic hydroxyl, and ethanone groups enables a wide range of chemical reactions, from rearrangements and substitutions to condensations and reductions.
Chemical Modifications of the Allyloxy Moiety
The allyloxy group is a key functional handle that can undergo a variety of chemical transformations, most notably the Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation. wikipedia.orgpurechemistry.orgorganic-chemistry.org When an allyl phenyl ether is heated, the allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring, yielding an ortho-allyl phenol. wikipedia.orgquora.com This concerted, intramolecular process proceeds through a cyclic transition state. quora.com
In the context of this compound, the Claisen rearrangement would be expected to yield 1-(4-allyl-2,3-dihydroxyphenyl)ethanone. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent. The presence of substituents on the aromatic ring can influence the regioselectivity of the rearrangement. wikipedia.org
| Reactant | Reaction | Product | Conditions | Reference(s) |
| Allyl Phenyl Ether | Claisen Rearrangement | o-Allylphenol | Heating | wikipedia.org |
This table illustrates the general principle of the Claisen rearrangement.
Strategic Functionalization of the Phenolic Hydroxyl Group
The acidic nature of the phenolic hydroxyl group makes it a prime site for O-alkylation and O-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for protecting the hydroxyl group during subsequent synthetic steps.
O-Alkylation: The Williamson ether synthesis is a classic and widely used method for the O-alkylation of phenols. youtube.comwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). organic-synthesis.com The choice of solvent is crucial, with polar aprotic solvents like acetonitrile or tetrahydrofuran (B95107) (THF) being generally preferred. organic-synthesis.com For this compound, this reaction would lead to the formation of a new ether linkage at the C2 position.
| Reactant | Reagents | Product | General Conditions | Reference(s) |
| Phenol | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Phenyl Ether | Polar aprotic solvent, room temperature to reflux | organic-synthesis.com |
This table provides a general overview of the Williamson ether synthesis for the O-alkylation of phenols.
O-Acylation: The phenolic hydroxyl group can be readily converted to an ester through O-acylation. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed during the reaction. This transformation is useful for introducing a variety of ester functionalities onto the aromatic ring.
Transformations at the Ethanone Moiety
The ethanone moiety is a versatile functional group that can participate in a wide range of chemical reactions, allowing for the extension of the carbon skeleton and the synthesis of various heterocyclic compounds.
Condensation Reactions for Chalcone Synthesis: The ethanone group readily undergoes base-catalyzed condensation reactions with aromatic aldehydes, in what is known as the Claisen-Schmidt condensation, to yield chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netnih.govjetir.orgscialert.net This reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) addition product affords the α,β-unsaturated ketone system of the chalcone. scialert.net A variety of bases can be employed, with sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent being common choices. researchgate.netscialert.net
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference(s) |
| Acetophenone | Aromatic Aldehyde | Chalcone | Base (e.g., KOH, NaOH) | researchgate.netnih.govscialert.net |
This table outlines the general Claisen-Schmidt condensation for the synthesis of chalcones.
Synthesis of Flavones: Chalcones derived from 2'-hydroxyacetophenones are important intermediates in the synthesis of flavones, a class of flavonoids. nih.govnih.govresearchgate.netchemijournal.comresearchgate.net The oxidative cyclization of these chalcones, often mediated by reagents such as iodine in dimethyl sulfoxide (B87167) (DMSO) or alkaline hydrogen peroxide, leads to the formation of the flavone (B191248) core. researchgate.netchemijournal.com
Wittig Reaction: The carbonyl group of the ethanone moiety can be converted to a carbon-carbon double bond via the Wittig reaction. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comopenstax.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), which is typically prepared from the corresponding phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. openstax.org This method provides a reliable way to introduce a specific double bond into the molecule.
Reduction to an Alcohol: The ketone functional group can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.orgchemguide.co.ukchemguide.co.ukyoutube.com These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.orgchemguide.co.uk
| Reactant | Reducing Agent | Product | General Conditions | Reference(s) |
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Alcoholic solvent (e.g., methanol, ethanol) | libretexts.orgchemguide.co.uk |
| Ketone | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether, followed by aqueous workup | khanacademy.orgchemguide.co.uk |
This table summarizes common methods for the reduction of ketones to secondary alcohols.
Despite a comprehensive search for spectroscopic and structural data on the chemical compound "this compound," no specific experimental data for ¹H NMR, ¹³C NMR, FT-IR, or Raman spectroscopy could be located in the available scientific literature and chemical databases.
The search included queries for the compound under its systematic name and alternative nomenclature, such as "2'-hydroxy-3'-allyloxyacetophenone." Searches were also conducted for publications detailing its synthesis and characterization, which would typically include the required spectroscopic data.
The search results did yield spectroscopic information for structurally related compounds, such as various substituted hydroxyacetophenones and other allyloxy-containing molecules. However, this information is not directly applicable to "this compound," as minor structural differences can lead to significant variations in spectroscopic signatures.
Due to the absence of specific data for the target compound, it is not possible to provide a detailed and accurate analysis for the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy. Constructing such an article without experimental data would lead to speculation and inaccuracies, which would contravene the requirement for a scientifically accurate and informative article.
Therefore, the generation of the article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be completed at this time. Further experimental research and publication of the findings for this specific compound are required before a comprehensive spectroscopic and structural characterization can be documented.
Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
The molecular weight of "1-(3-Allyloxy-2-hydroxy-phenyl)ethanone" is 192.21 g/mol . Upon ionization in a mass spectrometer, the molecular ion peak ([M]⁺) would be expected at m/z 192. Key fragmentation pathways would likely involve the cleavage of the allyloxy and acetyl groups.
A primary fragmentation would be the loss of the allyl group (C₃H₅•), leading to a fragment ion at m/z 151. This would correspond to a 2-hydroxy-3-acetylphenoxy radical cation. Another significant fragmentation pathway would be the loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z 149, corresponding to the 3-allyloxy-2-hydroxyphenyl cation. Further fragmentation of the allyl group itself, such as the loss of a propene molecule (C₃H₄), could also occur.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [M]⁺ | This compound | 192 |
| [M - C₃H₅]⁺ | 2-hydroxy-3-acetylphenoxide ion | 151 |
| [M - CH₃CO]⁺ | 3-allyloxy-2-hydroxyphenyl cation | 149 |
| [M - C₃H₄O]⁺ | hydroxyphenyl cation | 134 |
Note: The fragmentation data is predicted based on the structure of the compound and general fragmentation patterns of similar molecules, as direct experimental data was not found.
High-Resolution Mass Spectrometry (HRMS) would be instrumental in confirming the elemental composition of "this compound" and its fragments. By providing highly accurate mass measurements, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For the parent molecule, C₁₁H₁₂O₃, the expected exact mass would be 192.07864 u. HRMS analysis would be crucial to unequivocally confirm this composition and to support the assignments of the fragment ions observed in the mass spectrum.
Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis
Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is highly sensitive to the extent of conjugation and the nature of chromophores present.
The UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of the 2-hydroxyacetophenone (B1195853) chromophore. Due to the presence of the benzene (B151609) ring conjugated with the carbonyl group, strong absorptions in the UV region are anticipated. Based on data for related acetophenone (B1666503) derivatives, two main absorption bands would be predicted science-softcon.deresearchgate.netnist.govnist.gov.
The first, more intense band, typically observed in the range of 240-260 nm, can be attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. The second, weaker band, expected at longer wavelengths, around 320-340 nm, is likely due to the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity and the presence of the hydroxyl and allyloxy substituents. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen can also affect the electronic transitions.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Chromophore |
| π → π | 240 - 260 | Benzoyl |
| n → π | 320 - 340 | Carbonyl |
Note: The absorption maxima are predicted based on the analysis of structurally similar compounds, as direct experimental data was not found.
Advanced Spectroscopic Methods for Specific Applications
Beyond the fundamental techniques, advanced spectroscopic methods can provide more specific information about the photophysical properties of "this compound".
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of a compound are highly dependent on its structure and environment. For "this compound," the presence of the 2-hydroxyacetophenone moiety suggests the possibility of fluorescence, although acetophenone itself is generally weakly fluorescent at room temperature. The intramolecular hydrogen bond can play a significant role in its fluorescence behavior, potentially leading to excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift. The emission wavelength would be expected to be significantly longer than the absorption wavelength. The specific emission maximum and quantum yield would be dependent on factors such as solvent polarity and the rigidity of the local environment.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Optimized Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the equilibrium geometry of molecules. hrpub.org By employing functionals like B3LYP and basis sets such as 6-311G++(d,p), researchers can calculate the molecular structure that corresponds to the lowest energy state on the potential energy surface. nih.govwseas.com For 1-(3-allyloxy-2-hydroxy-phenyl)ethanone, this optimization is particularly important. The molecule possesses a flexible allyloxy group and an acetyl group, which can rotate around their bonds to the phenyl ring.
The typical output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles, as illustrated in the table below, which shows representative data types obtained from such calculations.
| Structural Parameter | Description | Typical Calculated Value (for 2'-hydroxyacetophenone (B8834) core) |
|---|---|---|
| O-H Bond Length (hydroxyl) | The distance between the hydroxyl oxygen and hydrogen. | ~0.98 Å |
| C=O Bond Length (carbonyl) | The distance of the carbonyl double bond. | ~1.25 Å |
| O···H Distance (H-Bond) | The distance of the intramolecular hydrogen bond. | ~1.65 Å |
| C-C-O-H Dihedral Angle | The angle defining the planarity of the hydroxyl group with the ring. | ~0.0° |
| C-C-C=O Dihedral Angle | The angle defining the planarity of the acetyl group with the ring. | ~0.0° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions and Energy Gaps
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and electronic properties. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For phenolic compounds and acetophenone (B1666503) derivatives, the HOMO is typically localized over the phenyl ring and the hydroxyl group, reflecting the electron-donating nature of this system. The LUMO is often centered on the acetyl group and the aromatic ring, indicating the region susceptible to nucleophilic attack. wseas.com
DFT calculations can accurately predict the energies of these frontier orbitals. For molecules structurally similar to this compound, the HOMO-LUMO gap is typically found to be in the range of 4 to 5 eV. wseas.com
| Parameter | Description | Representative Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | 4.0 to 5.0 |
Predictive Modeling of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between the calculated molecular structure and experimental observations.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations and Experimental Correlation
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are performed to predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. wseas.com These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure and assign specific resonances. researchgate.net
For this compound, a notable feature in the ¹H NMR spectrum is the downfield chemical shift of the hydroxyl proton (typically >12 ppm), a direct consequence of the strong intramolecular hydrogen bond with the carbonyl oxygen. nih.gov The calculations would also predict the shifts for the aromatic protons, the acetyl methyl protons, and the protons of the allyloxy group. A linear correlation between the calculated and experimental chemical shifts is often established to validate the accuracy of the computed geometry. wseas.com
| Atom Type | Description | Typical Experimental δ (ppm) | Typical Calculated δ (ppm) |
|---|---|---|---|
| ¹H (O-H) | Hydroxyl proton (intramolecular H-bond) | 12.0 - 12.5 | Correlated value |
| ¹H (Ar-H) | Aromatic protons | 6.8 - 7.8 | Correlated value |
| ¹H (CH₃) | Acetyl methyl protons | ~2.6 | Correlated value |
| ¹³C (C=O) | Carbonyl carbon | >200 | Correlated value |
| ¹³C (Ar-C-O) | Aromatic carbon attached to hydroxyl | ~162 | Correlated value |
Simulated Vibrational Spectra (FT-IR, Raman) for Band Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in experimental spectra. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the computational method. researchgate.net
For this compound, key vibrational modes include the O-H stretch, the C=O stretch of the ketone, aromatic C-H and C=C stretches, and C-O stretches of the ether and phenol (B47542) groups. The O-H stretching band is typically broad and appears at a lower frequency than a free hydroxyl group, which is characteristic of strong hydrogen bonding. researchgate.net The calculated spectrum allows for the unambiguous assignment of each experimental band to a specific molecular motion. researchgate.net
| Vibrational Mode | Description | Typical Experimental Wavenumber (cm⁻¹) | Typical Scaled Calculated Wavenumber (cm⁻¹) |
|---|---|---|---|
| ν(O-H) | Hydroxyl stretching (H-bonded) | ~3000-3200 (broad) | ~3050 |
| ν(C-H)Ar | Aromatic C-H stretching | 3050 - 3150 | 3060 - 3140 |
| ν(C=O) | Carbonyl stretching | 1630 - 1650 | ~1640 |
| ν(C=C)Ar | Aromatic ring stretching | 1450 - 1610 | 1450 - 1600 |
| ν(C-O) | Phenolic/Ether C-O stretching | 1220 - 1290 | 1230 - 1280 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
The electronic absorption (UV-Vis) spectrum of a molecule is determined by the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating these spectra. mdpi.com The calculation provides the absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption band, and the nature of the electronic transitions involved (e.g., HOMO→LUMO). nih.govresearchgate.net
For phenolic compounds, the UV-Vis spectra typically show intense bands corresponding to π→π* transitions within the aromatic system. ucc.edu.gh For this compound, TD-DFT calculations would predict the λmax values and help assign the observed absorption bands to specific electronic excitations. nih.gov These calculations are often performed both in the gas phase and with a solvent model (like the Polarizable Continuum Model, PCM) to account for solvatochromic shifts. nih.gov A good agreement between the calculated and experimental spectra serves as further validation of the determined ground-state geometry and electronic structure. researchgate.net
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~330 | >0.4 | HOMO → LUMO | π → π |
| ~280 | >0.2 | HOMO-1 → LUMO | π → π |
| ~250 | >0.3 | HOMO → LUMO+1 | π → π* |
Analysis of Molecular Reactivity and Intermolecular Interactions
Computational chemistry provides powerful tools to predict the reactivity of a molecule and the nature of its interactions with other molecules. For this compound, such analyses would be crucial in understanding its potential chemical behavior and its interactions in a larger system.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would be expected to show regions of negative potential (typically colored red or yellow) localized around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and the presence of lone pairs of electrons. These regions would indicate the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic attack. The allyloxy group would also influence the MEP surface, with the double bond potentially showing a region of moderate negative potential.
Illustrative Data Table for MEP Analysis of a Phenolic Compound:
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Oxygen | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Hydrogen | Highly Positive | Site for nucleophilic attack, hydrogen bond donor |
| Aromatic Ring | Varied (generally negative above and below the plane) | Site for electrophilic aromatic substitution |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and orbital interactions within a molecule, which are key to its stability and reactivity. This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.
Illustrative Data Table for NBO Analysis of a Phenolic Compound:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| LP (O) of Hydroxyl | π* (C-C) of Ring | High | Intramolecular Charge Transfer |
| LP (O) of Carbonyl | σ* (C-C) adjacent | Moderate | Hyperconjugation |
| π (C=C) of Ring | π* (C=O) of Carbonyl | Moderate | Conjugation |
Computational Studies in Materials Science Contexts
The potential application of organic molecules in materials science, particularly in optics, can be predicted through computational methods.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field. Computational methods, typically based on Density Functional Theory (DFT), can be used to calculate the key parameters that determine NLO properties, such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).
Illustrative Data Table for NLO Properties of a Donor-Acceptor Substituted Benzene (B151609):
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | > 2 D |
| Mean Polarizability (α) | > 100 a.u. |
| First Hyperpolarizability (β) | > 1000 a.u. |
Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone Derivatives
For instance, in various series of phenolic compounds, the presence and position of hydroxyl (-OH) and alkoxy (like allyloxy) groups are critical for their antimicrobial and antioxidant effects. The hydroxyl group is often essential for activity, while the alkoxy group can modulate the lipophilicity of the compound, which in turn affects its ability to cross cell membranes. In the context of 1,3-diarylprop-2-yn-1-ones, a class of compounds with a similar phenyl ketone backbone, modifications on the phenyl rings have been shown to significantly influence their inhibitory effects on enzymes like cyclooxygenases and lipoxygenases.
Studies on flavonoid analogues have also demonstrated the importance of the substitution pattern on the phenyl rings for their inhibitory activity against protein tyrosine kinases. Specifically, electrostatic and quantum chemical properties of the substituents play a crucial role in the interaction with enzymatic active sites.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. For acetophenone (B1666503) derivatives, QSAR studies have been employed to predict their antibacterial activity. nih.gov These models have shown that spatial, electronic, and topological descriptors are key influencers of antibacterial efficacy. nih.gov
For example, a QSAR study on a series of 20 acetophenone derivatives identified descriptors related to these properties as being predominant in determining their activity against both Gram-positive and Gram-negative bacteria. nih.gov Such models, once validated, can be used to predict the activity of new derivatives, including this compound, and to guide the synthesis of more potent analogues. The statistical robustness of these models, often evaluated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), is crucial for their predictive power. nih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Acetophenone Derivatives
| Descriptor Type | Description | Potential Influence on Activity |
| Spatial | Describes the three-dimensional arrangement of atoms in a molecule. | Can affect how the molecule fits into the active site of a target enzyme or receptor. |
| Electronic | Relates to the distribution of electrons in the molecule, such as dipole moment and partial charges. | Influences electrostatic interactions with biological targets. |
| Topological | Quantifies aspects of molecular structure, such as branching and connectivity. | Can be related to the molecule's size, shape, and flexibility. |
This table is a generalized representation based on QSAR studies of acetophenone derivatives. nih.gov
Antimicrobial Efficacy Assessments
The antibacterial properties of acetophenone derivatives have been a subject of interest. Studies on various substituted acetophenones have revealed activity against a range of bacteria. For instance, compounds like 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones have demonstrated notable antibacterial effects. nih.gov The cell surface hydrophobicity of the target bacteria has also been shown to impact the effectiveness of these compounds. nih.gov
While no specific data exists for this compound, the presence of the 2-hydroxy group in its structure is a feature shared with other antibacterially active acetophenones. nih.gov The allyloxy group at the 3-position would modify its lipophilicity and steric properties, which would likely influence its antibacterial spectrum and potency.
The antifungal potential of structurally related compounds has been documented. For example, derivatives of 3-alkylidene-2-indolone have shown moderate antifungal activity. The introduction of different substituents can significantly alter the antifungal efficacy, indicating that a systematic investigation of derivatives of this compound could lead to the discovery of potent antifungal agents.
There is no direct research on the anti-oomycete activity of this compound. However, oomycetes, which are fungus-like eukaryotic microorganisms, are significant plant pathogens. Research into new anti-oomycete agents is ongoing, and compounds with structural similarities to this compound could be of interest in this field.
Antioxidant Mechanism Exploration
Phenolic compounds, including many acetophenone derivatives, are well-known for their antioxidant properties. The ability to scavenge free radicals is a key mechanism of antioxidant action. Studies on 3-pyrroline-2-ones, which share some structural features with the target compound, have demonstrated their potential as radical scavengers. nih.govnih.gov The antioxidant activity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov
Enzyme Inhibition Potential of Related Structural Motifs
The 2-hydroxyacetophenone (B1195853) core is a privileged structure in medicinal chemistry, appearing in various compounds designed to interact with specific enzyme targets. Investigations into derivatives have revealed potential inhibitory activities against several classes of enzymes, including neuraminidase and protein kinases.
Neuraminidase is a critical glycoside hydrolase enzyme found on the surface of the influenza virus, which facilitates the release of progeny virions from infected host cells. nih.gov Its inhibition is a primary strategy for the treatment of influenza. nih.govresearchgate.net Consequently, the discovery of new neuraminidase inhibitors is an active area of research. nih.govresearchgate.net
While direct studies on the neuraminidase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader exploration of natural and synthetic compounds continues. For instance, research into extracts from medicinal fungi has identified compounds with significant neuraminidase inhibitory activity. researchgate.net The established neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, are sialic acid analogues, and much of the drug development has focused on modifications of these structures. nih.govresearchgate.net The potential for scaffolds like hydroxyacetophenone to interact with the neuraminidase active site remains an area for future investigation, which would require specific enzymatic assays to determine any inhibitory effects. nih.gov
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is frequently associated with diseases like cancer and inflammation. mdpi.comnih.gov As such, they are prominent targets for drug discovery. nih.gov Research into compounds structurally related to 2-hydroxyacetophenone has demonstrated potential for kinase inhibition.
A study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones explored their inhibitory effects on several enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase. nih.gov Several of these derivatives displayed moderate to strong inhibitory activity. For example, a compound featuring a fluorine atom at the 5-position of the acetophenone ring and a 4-(methoxyphenyl)sulfonyl group exhibited potent inhibition against Protein Tyrosine Phosphatase 1B (PTP1B), another key enzyme in signaling pathways, with an IC₅₀ value of 5.9 ± 0.018 µM. nih.gov The design of these molecules often targets the ATP-binding pocket of the kinase, with specific moieties positioned to interact with the hinge region and adjacent hydrophobic pockets. nih.govresearchgate.net
| Compound | Substitution on Acetophenone Ring | Substitution on Phenylsulfonyl Group | PTP1B IC₅₀ (µM) |
|---|---|---|---|
| 2a | 5-Fluoro | 2-Fluoro | 6.3 ± 0.029 |
| 2f | 5-Fluoro | 4-Methoxy | 5.9 ± 0.018 |
| 2g | 5-Chloro | 2-Fluoro | 16.9 ± 0.016 |
| 2v | 5-Methyl | 4-(Trifluoromethyl) | 7.6 ± 0.070 |
| Reference | Suramin | 6.3 ± 0.050 |
In Silico Molecular Docking and Binding Affinity Predictions with Biological Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential binding modes and affinities at a molecular level, thereby guiding the synthesis and development of new inhibitors. nih.govpreprints.org
While specific docking studies for this compound against neuraminidase or kinases were not found, the utility of this approach has been demonstrated for analogous structures and relevant targets. nih.govresearchgate.net For instance, molecular docking has been employed to study the interactions of various acetophenone derivatives with the active sites of metabolic enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov
In the context of kinase inhibition, docking studies are frequently used to rationalize the structure-activity relationships (SAR) of inhibitor series. researchgate.net Docking of p38 MAP kinase inhibitors, for example, revealed crucial hydrogen bond interactions between the inhibitor and the amide backbone of Met109 in the kinase hinge region. researchgate.net The design of novel tetra-substituted thiophenes as p38α MAPK inhibitors was guided by computational docking, which helped visualize how different substituents could probe hydrophobic pockets within the ATP-binding site. researchgate.net The 2-hydroxyacetophenone scaffold present in this compound contains key functional groups—a hydroxyl group and a carbonyl group—that can act as hydrogen bond donors and acceptors, respectively. These features are critical for binding to the hinge region of many protein kinases. nih.gov Docking simulations could predict how the allyloxy substituent might be oriented within the active site and whether it favorably occupies a hydrophobic pocket, thus contributing to binding affinity.
| Compound Class | Target Enzyme | Key Predicted Interactions | Reference |
|---|---|---|---|
| Substituted Thiophenes | p38α MAP Kinase | Interaction with the ATP binding pocket, probing of a second hydrophobic pocket. | researchgate.net |
| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | Hydrogen bonding with key residues in the binding cleft including V851 and S774. | mdpi.com |
| Schiff base of o-hydroxyacetophenone | Various (e.g., DNA) | Intercalation binding modes predicted and visualized. | urjc.es |
| Pyrrole-2,5-dione derivative | COX-2 | Binding within the active site, compared with known inhibitors like Celecoxib. | researchgate.net |
Advanced Material Science Applications
Utilization as a Monomer or Modifier in Polymer Synthesis
There is no direct research available on the use of 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone in hydrogel development. The presence of an allyl group suggests potential for incorporation into polymer networks through mechanisms like free-radical polymerization or thiol-ene click chemistry. The hydroxyl group could also contribute to the hydrophilic nature of a hydrogel and offer sites for further functionalization. However, without specific studies, any discussion on its role in hydrogel formation or functionalization remains speculative.
Information regarding the use of this compound to enhance the solubility and processability of polymeric materials is not present in the current scientific literature. The introduction of such a molecule into a polymer backbone or as a side chain could potentially alter its physical properties, but no research has been published to confirm or quantify these effects.
Applications in Surface Functionalization and Nanomaterial Synthesis
There are no available studies that specifically describe the use of this compound for the surface modification of polymeric carbon nitride nanotubes. In principle, the functional groups of this compound could be utilized for covalent or non-covalent attachment to the surface of nanomaterials, but this has not been demonstrated experimentally for this specific compound and substrate.
Photochemistry and Optoelectronic Material Development
While direct research on this compound as a photoremovable protecting group is not available, studies on the related compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, have been conducted. This analogous compound has been investigated as a photoremovable protecting group for carboxylic acids. Upon photolysis, it releases the protected acid. This suggests that the 2-hydroxy-phenyl ethanone (B97240) scaffold has the potential for photochemical cleavage, a key characteristic of photoremovable protecting groups. However, the influence of the 3-allyloxy substituent on the photochemical properties, such as absorption wavelength and cleavage efficiency, has not been reported.
Corrosion Inhibition Studies
Similarly, no dedicated studies on the application of This compound as a corrosion inhibitor have been found in the existing scientific literature. Research into other hydroxyphenyl ethanone derivatives for corrosion inhibition exists, but these findings cannot be directly attributed to This compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves allylation of a phenolic precursor. A common approach starts with 1-(2,4-dihydroxyphenyl)ethanone, where selective allylation of the 4-hydroxy group is achieved using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone . Alternatively, Friedel-Crafts acylation can introduce the ethanone group to an allyloxy-substituted aromatic ring using AlCl₃ as a catalyst . Key factors include reaction temperature (80–100°C), stoichiometric control of allylating agents, and purification via ice-water precipitation followed by column chromatography .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the allyloxy group (δ ~4.5–5.5 ppm for allylic protons) and the acetyl moiety (δ ~2.5 ppm for CH₃) .
- X-ray Crystallography : SHELX software is widely used for structure refinement. Single-crystal diffraction resolves spatial arrangements, particularly the orientation of the allyloxy group relative to the aromatic plane .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂O₃; theoretical 192.0786 g/mol) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Although specific toxicity data are limited, general precautions for phenolic ketones apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can reaction yields be optimized during the allylation step, and what variables most significantly impact efficiency?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing bases (e.g., NaH vs. K₂CO₃) to enhance regioselectivity for the 4-hydroxy group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve allyl bromide reactivity compared to acetone .
- Kinetic Monitoring : TLC or in-situ IR tracks reaction progress to minimize by-products like over-allylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
